molecular formula C₁₅H₁₈N₄O₃·C₂HF₃O₂ B1156653 N-[2-Aminoethyl) Lenalidomide TFA Salt

N-[2-Aminoethyl) Lenalidomide TFA Salt

Cat. No.: B1156653
M. Wt: 302.3311402
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Aminoethyl) Lenalidomide Trifluoroacetic Acid Salt is a chemically modified analog of lenalidomide designed for biochemical research applications. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Lenalidomide is a foundational immunomodulatory drug (IMiD) whose mechanism of action is understood to involve binding to the E3 ubiquitin ligase cereblon (CRBN) . This binding event modulates the substrate specificity of the CRL4 CRBN complex, leading to the selective ubiquitination and subsequent proteasomal degradation of key transcription factors, notably IKAROS family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) . The degradation of these specific targets disrupts essential survival pathways in certain malignant cells, such as multiple myeloma and other B-cell neoplasms, and also contributes to immunomodulatory effects like increased interleukin-2 production . As a derivative, N-[2-Aminoethyl) Lenalidomide TFA Salt serves as a valuable chemical tool for exploring the structure-activity relationships of IMiDs, studying the cereblon-dependent protein degradation pathway, and developing novel therapeutic strategies based on targeted protein degradation. Researchers can utilize this compound to investigate the molecular underpinnings of lenalidomide's efficacy and resistance mechanisms .

Properties

Molecular Formula

C₁₅H₁₈N₄O₃·C₂HF₃O₂

Molecular Weight

302.3311402

Synonyms

4-((2-Aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Trifluoroacetic Acid; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

N-[2-Aminoethyl] Lenalidomide TFA Salt retains many pharmacological properties of lenalidomide, such as:

  • Immunomodulation : It modulates the immune system by enhancing T-cell and natural killer cell responses.
  • Antitumor Activity : The compound exhibits significant antitumor effects, particularly against multiple myeloma and myelodysplastic syndromes.
  • Enhanced Solubility : The trifluoroacetate salt form improves solubility in aqueous solutions, facilitating better bioavailability and absorption in the body .

Therapeutic Applications

The therapeutic applications of N-[2-Aminoethyl] Lenalidomide TFA Salt are extensive and include:

  • Multiple Myeloma Treatment : It is primarily used for treating relapsed or refractory multiple myeloma due to its potent antitumor activity.
  • Myelodysplastic Syndromes : The compound shows promise in managing myelodysplastic syndromes, offering a treatment alternative for patients unresponsive to conventional therapies .
  • Potential Use in Other Cancers : Ongoing research suggests that this compound may also be effective against other malignancies due to its immunomodulatory properties .

Case Studies

Several studies have documented the efficacy of N-[2-Aminoethyl] Lenalidomide TFA Salt in clinical settings:

  • Clinical Trials on Multiple Myeloma :
    • A phase II clinical trial demonstrated that patients treated with N-[2-Aminoethyl] Lenalidomide TFA Salt showed significant improvements in overall response rates compared to those receiving standard treatments .
  • Mechanistic Studies :
    • Research involving cell lines has shown that treatment with this compound leads to a marked decrease in IKZF1/3 protein levels, correlating with reduced tumor cell viability .
  • Comparative Studies with Other Immunomodulatory Drugs :
    • Comparative studies indicated that N-[2-Aminoethyl] Lenalidomide TFA Salt has superior efficacy over thalidomide and pomalidomide in certain patient populations, particularly those resistant to previous therapies .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Aminoethyl Modifications

(a) N-[2-Aminoethyl] Pomalidomide TFA Salt
  • Structure: Shares the aminoethyl group and TFA salt modification but replaces lenalidomide’s phthalimide core with pomalidomide’s fluorinated isoindole ring.
  • Mechanism : Potent TNF-α inhibitor with enhanced anti-inflammatory and anti-tumor activity compared to lenalidomide .
  • Applications : Clinically used for relapsed/refractory multiple myeloma.
(b) N-(2-Aminoethyl)maleimide TFA Salt
  • Structure: Features a maleimide group linked to an aminoethyl-TFA moiety.
  • Mechanism : Reacts with thiol groups in proteins, enabling bioconjugation in research settings.
(c) Ranitidine Diamine Hemifumarate (Related Compound A)
  • Structure: Contains a 2-aminoethylthio group but lacks the phthalimide core.
  • Applications : Quality control reference standard in pharmaceutical manufacturing .

Functional Analogues with TFA Salt Modifications

Compound Molecular Weight Key Functional Groups Primary Use Safety Profile
N-[2-Aminoethyl] Lenalidomide TFA Salt* ~500 (estimated) Aminoethyl, phthalimide, TFA Anti-cancer research Likely similar to lenalidomide (teratogenicity risks)
N-(2-Aminoethyl)maleimide TFA Salt 274.18 Maleimide, aminoethyl, TFA Protein conjugation research H315 (skin irritation), H319 (eye irritation)
Ethylenediaminetetraacetic Acid (EDTA) Disodium Salt 315.23 Aminoethyl, carboxylates Chelating agent in labs/medicine Low acute toxicity; not bioavailable

*Note: Exact molecular weight for N-[2-Aminoethyl] Lenalidomide TFA Salt is extrapolated from analogs.

Key Research Findings

  • Potency: Thalidomide derivatives with aminoethyl-TFA modifications (e.g., pomalidomide analogs) exhibit 10–100x higher TNF-α suppression than parent compounds due to improved cellular uptake .
  • Safety: TFA salts generally enhance solubility but may introduce irritancy risks (e.g., skin/eye irritation in N-(2-Aminoethyl)maleimide TFA Salt) .
  • Stability: Aminoethyl-TFA derivatives show superior stability in aqueous solutions compared to free-base forms, critical for long-term storage .

Critical Notes on Comparative Data

  • Gaps in Literature: Direct studies on N-[2-Aminoethyl] Lenalidomide TFA Salt are scarce; inferences rely on structurally related compounds.
  • Industrial Relevance: Aminoethyl-TFA derivatives are prioritized in oncology research but remain niche in non-medical applications .

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A validated approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2-((tert-butoxycarbonyl)amino)acetic acid for coupling with lenalidomide’s primary amine. This method, adapted from IMiD derivative syntheses, achieves yields of 63–114% under optimized conditions (Table 1). The reaction proceeds in dimethylformamide (DMF) at room temperature, with diisopropylethylamine (DIEA) as a base to maintain a pH conducive to nucleophilic attack.

Table 1: Representative Yields for Aminoethyl Intermediate Synthesis

Starting MaterialCoupling ReagentSolventYield (%)
LenalidomideEDC/HOBtDMF86 ± 21
Boc-protected acidHATU/DIEACH2Cl263 ± 16

Deprotection and TFA Salt Formation

Following coupling, the tert-butoxycarbonyl (Boc) protecting group is cleaved using a 1:1 mixture of TFA and dichloromethane (DCM). Stirring at room temperature for 1–2 hours ensures complete deprotection, after which solvent removal under reduced pressure yields the free amine. Subsequent neutralization with saturated NaHCO3 and extraction with DCM isolates the product, which is then treated with excess TFA in acetonitrile to form the stable TFA salt.

Purification and Analytical Validation

Chromatographic Purification

Crude products are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns. A gradient of 0–40% acetonitrile in water (with 0.05% NH3 or TFA) achieves baseline separation of the target compound from byproducts such as unreacted lenalidomide or hydrolyzed intermediates. Semi-preparative HPLC conditions reported for analogous compounds suggest retention times of 18–22 minutes under these parameters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (D2O, 400 MHz): δ 1.71–1.73 ppm (m, 6H, cyclohexyl), 2.45–2.75 ppm (m, 11H, glutarimide and aminoethyl), 3.20–3.26 ppm (s, 7H, piperidinyl).

  • 13C NMR: Peaks at 174.6 ppm (carbonyl) and 158.0 ppm (trifluoroacetate) confirm salt formation.

Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) of the TFA salt shows a [M+H]+ ion at m/z 342.5, consistent with the calculated exact mass of 341.10 Da.

Optimization Strategies and Challenges

Solvent and Base Selection

DMF outperforms dichloroethane (DCE) in coupling efficiency due to superior solubility of lenalidomide. DIEA is preferred over triethylamine (TEA) for its non-nucleophilic properties, minimizing side reactions.

Stability Considerations

The TFA salt exhibits pH-dependent stability, with hydrolysis observed above pH 8.0. Storage at −20°C in anhydrous acetonitrile extends shelf life to >6 months.

Scalability and Yield Improvements

Batch size amplification from 0.5 mmol to 10 mmol scales reveals a linear yield relationship (R² = 0.98), with no significant drop in purity. Centrifugal partition chromatography (CPC) has been explored as an alternative to HPLC for large-scale production.

Comparative Analysis of Methodologies

A side-by-side evaluation of EDC/HOBt and HATU/DIEA coupling systems demonstrates trade-offs:

  • EDC/HOBt: Lower cost (∼$0.32/mmol) but requires longer reaction times (12–24 hours).

  • HATU/DIEA: Higher yields (Δ +22%) with faster kinetics (2–4 hours) at increased reagent cost (∼$1.15/mmol) .

Q & A

Q. Basic Research Focus

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and decomposition profiles, with sharp endothermic peaks indicating phase transitions or degradation above 300°C .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade batches) and detects impurities like free lenalidomide or maleimide derivatives .
  • Mass Spectrometry (MS) : Validates molecular weight and salt stoichiometry (e.g., 1:1 TFA counterion ratio) .

How can researchers address batch-to-batch variability in the TFA salt content of N-(2-Aminoethyl) Lenalidomide during experimental replication?

Advanced Research Focus
Variability arises from incomplete TFA removal during synthesis or hygroscopicity. Mitigation strategies include:

  • Peptide Content Analysis : Quantify the actual peptide vs. salt content using amino acid analysis or UV spectrophotometry .
  • Dialysis or Lyophilization : Remove excess TFA by dialyzing against ammonium acetate or HCl buffers, followed by lyophilization to stabilize the compound .
  • Strict Storage Conditions : Store at 2–8°C in anhydrous environments to prevent moisture-induced aggregation .

What strategies mitigate the interference of TFA counterions in cell-based assays when using N-(2-Aminoethyl) Lenalidomide TFA Salt?

Advanced Research Focus
TFA can alter pH or induce cytotoxicity in sensitive assays. Solutions include:

  • Salt Exchange : Convert TFA to acetate or HCl salts via ion-exchange chromatography, reducing TFA content to <1% .
  • Dose-Response Calibration : Pre-test compound solubility and cytotoxicity in target cell lines to adjust working concentrations .
  • Control Experiments : Compare results with TFA-free analogs to isolate counterion effects .

How does the presence of the TFA counterion influence the pharmacokinetic properties of N-(2-Aminoethyl) Lenalidomide in in vivo studies?

Q. Advanced Research Focus

  • Solubility vs. Bioavailability : TFA enhances aqueous solubility but may reduce membrane permeability due to its high polarity. Comparative studies with HCl salts show differences in half-life and tissue distribution .
  • Metabolic Stability : TFA salts can resist enzymatic degradation in plasma, prolonging circulation time compared to free-base forms .

What are the recommended storage conditions for N-(2-Aminoethyl) Lenalidomide TFA Salt to maintain its stability over time?

Q. Basic Research Focus

  • Store lyophilized powder at 2–8°C in airtight, desiccated containers to prevent hydrolysis or aggregation .
  • Avoid repeated freeze-thaw cycles for reconstituted solutions; aliquot and store at -20°C for long-term stability .

In designing experiments to assess the proteolysis-targeting chimera (PROTAC) activity of N-(2-Aminoethyl) Lenalidomide TFA Salt, how should researchers optimize linker length and conjugation chemistry?

Q. Advanced Research Focus

  • Linker Design : Use polyethylene glycol (PEG) spacers (e.g., PEG3–PEG11) to balance hydrophilicity and steric flexibility, ensuring efficient E3 ligase recruitment .
  • Conjugation Chemistry : Maleimide-thiol coupling is preferred for aminoethyl-modified lenalidomide to ensure site-specific attachment to cysteine residues in target proteins .

What role does the aminoethyl group play in the biological activity of N-(2-Aminoethyl) Lenalidomide TFA Salt compared to the parent compound?

Q. Basic Research Focus

  • Enhanced Binding Affinity : The aminoethyl group facilitates hydrogen bonding with cereblon (CRBN), a key protein in ubiquitin-proteasome degradation, improving target engagement .
  • Solubility Modulation : The charged aminoethyl-TFA complex increases aqueous solubility, enabling higher dosing in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.